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Compound of Interest

Compound Name: Thioanisole-d3

Cat. No.: B15142115 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Thioanisole-d3

This guide provides a comprehensive overview of the core physical and chemical properties of

Thioanisole-d3, tailored for researchers, scientists, and professionals in drug development. It

includes key data, experimental methodologies, and visual diagrams to facilitate understanding

and application.

Core Physical and Chemical Properties
Thioanisole-d3, the deuterated isotopologue of thioanisole, possesses physical properties that

are largely comparable to its non-deuterated counterpart. The primary distinction lies in its

increased molecular weight due to the presence of three deuterium atoms on the methyl group.

Note: The experimental data for some physical properties of Thioanisole-d3 are not readily

available. In such instances, data for the non-deuterated Thioanisole (C₇H₈S) are provided as a

close approximation and should be interpreted with this consideration.

General and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15142115?utm_src=pdf-interest
https://www.benchchem.com/product/b15142115?utm_src=pdf-body
https://www.benchchem.com/product/b15142115?utm_src=pdf-body
https://www.benchchem.com/product/b15142115?utm_src=pdf-body
https://www.benchchem.com/product/b15142115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

Molecular Formula C₇H₅SD₃[1]

Molecular Weight 127.22 g/mol [1]

Appearance Colorless liquid[2]
Unpleasant, sulfurous odor.[3]

[4]

Boiling Point ~188-193 °C
Data for non-deuterated

Thioanisole.[2][5]

Melting Point ~ -15 °C
Data for non-deuterated

Thioanisole.[2][5]

Density ~1.057 g/cm³ at 20°C
Data for non-deuterated

Thioanisole.[6][7]

Solubility

Insoluble in water; soluble in

organic solvents like alcohol,

ether, and benzene.[2][3][4]

Refractive Index ~1.587 at 20°C
Data for non-deuterated

Thioanisole.[7]

Chemical Identity and Structure
Identifier Value

IUPAC Name (Trideuteriomethyl)sulfanylbenzene

Synonyms
Methyl-d3 Phenyl Sulfide, Phenyl

Trideuteriomethyl Sulfide

SMILES C([2H])([2H])([2H])SC1=CC=CC=C1

InChI
InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-

6H,1H3/i1D3
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Thioanisole-d3 is expected to exhibit chemical reactivity analogous to thioanisole. The carbon-

deuterium bonds are stronger than carbon-hydrogen bonds, which may lead to a kinetic

isotope effect in reactions involving the cleavage of these bonds, but the overall reaction

pathways remain the same.

Key reactions include:

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide

(Methyl-d3 Phenyl Sulfoxide) and subsequently the sulfone (Methyl-d3 Phenyl Sulfone).[2][8]

This reactivity is useful in synthetic chemistry and has been studied in the context of

catalysis.

Deprotonation: The methyl group can be deprotonated by strong bases, such as

organolithium reagents, to form a stabilized carbanion (C₆H₅SCH₂⁻). This nucleophile can

then be used in various carbon-carbon bond-forming reactions.[8]

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution,

although the methylthio group is a weaker activating group compared to a methoxy group.

Protonation/Deuteration: In the presence of strong acids, thioanisole can be protonated at

the sulfur atom and to a lesser extent on the aromatic ring.[3][5] Studies using deuterated

acids have been conducted to investigate these protonation sites.[3][5]

Thioanisole-d3 is a stable compound under standard laboratory conditions but should be

stored away from strong oxidizing agents.

Experimental Protocols
Synthesis of Thioanisole-d3
A common method for the synthesis of thioanisole is the methylation of thiophenol.[8] For the

synthesis of Thioanisole-d3, a deuterated methylating agent is required.

Reaction:

C₆H₅SH + CD₃I → C₆H₅SCD₃ + HI

Materials:
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Thiophenol (C₆H₅SH)

Deuterated methyl iodide (CD₃I)

Sodium hydroxide (NaOH)

Ethanol (EtOH)

Ethyl acetate

Magnesium sulfate (MgSO₄)

Water (H₂O)

Procedure:

Dissolve sodium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.

To this solution, add thiophenol (1.0 equivalent).

Stir the mixture for a short period (e.g., 5 minutes) at room temperature.

Add deuterated methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

Allow the reaction to stir at room temperature for several hours (e.g., 5 hours) to ensure

completion.

Quench the reaction by adding water.

Extract the aqueous solution with ethyl acetate multiple times.

Combine the organic layers and dry over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the solvent under reduced pressure to

obtain the crude product.

Purify the crude Thioanisole-d3 by column chromatography on silica gel using a non-polar

eluent like hexane.
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Analytical Methods
The analysis of Thioanisole-d3 and confirmation of its isotopic purity can be performed using

standard analytical techniques.

¹H NMR: The proton NMR spectrum of Thioanisole-d3 will show signals corresponding to

the aromatic protons. The characteristic singlet for the methyl protons seen in thioanisole at

~2.5 ppm will be absent.

¹³C NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons. The

signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and

will be shifted slightly upfield compared to the non-deuterated analog.

²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium

atoms, showing a characteristic signal for the -CD₃ group.

Mass spectrometry is a crucial technique to confirm the molecular weight and isotopic

enrichment of Thioanisole-d3.

Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) will be observed at m/z = 127.22.

The fragmentation pattern will be similar to that of thioanisole, but fragments containing the

methyl group will be shifted by +3 mass units. For example, a common fragment of

thioanisole is the loss of a methyl radical; for Thioanisole-d3, this would correspond to the

loss of a CD₃ radical.

Visualizations
Experimental Workflow: Synthesis and Purification of
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Caption: Workflow for the synthesis and purification of Thioanisole-d3.
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Caption: Key reactivity pathways of Thioanisole-d3.

Applications in Research and Development
Thioanisole-d3 serves as a valuable tool in various scientific domains:

Reference Standard: It is used as an internal standard in analytical methods, such as mass

spectrometry, for the quantification of thioanisole and related compounds in complex

matrices.[1]

Mechanistic Studies: The deuterium labeling allows for the investigation of reaction

mechanisms, particularly for tracking the fate of the methyl group and studying kinetic

isotope effects.

Metabolic Studies: In drug metabolism studies, Thioanisole-d3 can be used to differentiate

between the parent compound and its metabolites.
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Peptide Synthesis: Thioanisole is employed as a scavenger in the acid-mediated

deprotection of peptide side chains.[4] The deuterated version can be used in mechanistic

studies of these processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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